Functional Selectivity in Vascular Physiology: GRGDNP Induces α5β1-Mediated Vasoconstriction While GRGDSP Does Not
GRGDNP demonstrates a functional preference for α5β1 integrin over αvβ3 in a physiologically relevant arteriolar vasoconstriction assay. Topical application of GRGDNP at 2.1 mM induced sustained vasoconstriction in rat skeletal muscle arterioles. This response was inhibited by α5 integrin blockade and intensified by β3 integrin blockade, confirming α5β1 mediation. In contrast, GRGDSP—a linear RGD peptide that interacts more favorably with αvβ3—failed to induce any sustained constriction under identical conditions [1].
| Evidence Dimension | Functional vasoconstriction response in isolated arterioles |
|---|---|
| Target Compound Data | GRGDNP at 2.1 mM induced sustained vasoconstriction |
| Comparator Or Baseline | GRGDSP at same concentration: unable to induce sustained constriction |
| Quantified Difference | Qualitative functional difference: sustained vs. no sustained constriction |
| Conditions | Rat skeletal muscle arterioles with spontaneous tone; topical application; concentration-dependent response established |
Why This Matters
For researchers studying α5β1-mediated vascular signaling or endothelial function, GRGDNP provides a validated tool to elicit α5β1-dependent physiological responses, whereas GRGDSP is functionally inert in this context.
- [1] Mogford JE, Davis GE, Meininger GA. RGDN peptide interaction with endothelial alpha5beta1 integrin causes sustained endothelin-dependent vasoconstriction of rat skeletal muscle arterioles. J Clin Invest. 1997;100(6):1647-1653. doi:10.1172/JCI119689 View Source
